(S)-2-[Bis(3,5-dimethylphenyl)methoxymethyl]pyrrolidine hydrochloride
Description
“(S)-2-[Bis(3,5-dimethylphenyl)methoxymethyl]pyrrolidine hydrochloride” is a chiral pyrrolidine-derived organocatalyst with a molecular formula of C₂₁H₂₈ClNO and a molecular weight of 345.5 g/mol. Its structure features a five-membered pyrrolidine ring substituted with a methoxymethyl group and two 3,5-dimethylphenyl moieties, contributing to steric bulk and enantioselective properties . The (S) -configuration at the stereogenic center is critical for its application in asymmetric catalysis, particularly in reactions such as Michael additions or aldol condensations, where stereochemical control is paramount . The compound’s design leverages the electron-rich aromatic rings and rigid backbone to enhance substrate binding and transition-state stabilization, making it a valuable tool in synthetic organic chemistry.
Properties
IUPAC Name |
(2S)-2-[bis(3,5-dimethylphenyl)-methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO.ClH/c1-15-9-16(2)12-19(11-15)22(24-5,21-7-6-8-23-21)20-13-17(3)10-18(4)14-20;/h9-14,21,23H,6-8H2,1-5H3;1H/t21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYMCOSCYCPLIC-BOXHHOBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2CCCN2)(C3=CC(=CC(=C3)C)C)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C([C@@H]2CCCN2)(C3=CC(=CC(=C3)C)C)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746262 | |
| Record name | (2S)-2-[Bis(3,5-dimethylphenyl)(methoxy)methyl]pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948595-07-1 | |
| Record name | (2S)-2-[Bis(3,5-dimethylphenyl)(methoxy)methyl]pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-[Bis(3,5-dimethylphenyl)methoxymethyl]pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of (S)-2-[Bis(3,5-dimethylphenyl)methoxymethyl]pyrrolidine hydrochloride typically involves:
- Preparation of the chiral pyrrolidine core.
- Introduction of the bis(3,5-dimethylphenyl)methoxymethyl substituent.
- Conversion to the hydrochloride salt for stability and handling.
The key challenge is maintaining high enantiomeric excess (ee) and purity throughout the process.
Preparation of the Chiral Pyrrolidine Core
A common approach to obtain the (S)-2-substituted pyrrolidine involves asymmetric hydrogenation or chiral resolution of 2-methylpyrrolidine derivatives.
Asymmetric Hydrogenation : Hydrogenation of 2-methylpyrroline in the presence of chiral catalysts such as platinum on carbon or homogeneous rhodium complexes yields (S)-2-methylpyrrolidine with optical purity exceeding 50% ee, which can be further purified by recrystallization of tartrate salts.
Catalyst and Conditions : Platinum catalysts (Pt/C or PtO2) or rhodium complexes with chiral ligands (e.g., (S)-MeO-Biphep) are used. Reactions are generally performed at ambient temperature in alcoholic solvents like methanol or tetrahydrofuran (THF).
Purification : The chiral amine is often isolated as its tartrate salt and then liberated by treatment with base to obtain the free amine.
Introduction of the Bis(3,5-dimethylphenyl)methoxymethyl Group
The functionalization of the pyrrolidine nitrogen or carbon with the bis(3,5-dimethylphenyl)methoxymethyl moiety is achieved through nucleophilic substitution or addition reactions involving appropriate electrophilic intermediates.
Key Intermediate : (R)-α,α-bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol is a precursor that can be converted to the methoxymethyl derivative by reaction with chloromethyl reagents or silyl chlorides under basic conditions.
Typical Reaction Conditions : For example, the reaction of the pyrrolidinemethanol with chloro(methyl)diphenylsilane in anhydrous dichloromethane (DCM) with bases like N,N-diisopropylethylamine (DIEA) and 4-dimethylaminopyridine (DMAP) at room temperature or reflux for 24 hours yields the desired substitution product.
Solvent and Base Selection : Polar aprotic solvents such as DMF, NMP, or DMSO are preferred for nucleophilic substitution steps. Bases like 4-methylmorpholine or DIEA facilitate the reaction and neutralize generated acids.
Formation of the Hydrochloride Salt
The final step involves conversion of the free amine to its hydrochloride salt to enhance stability, crystallinity, and ease of handling.
Method : Treatment of the free base with hydrochloric acid in an appropriate solvent (e.g., ethyl acetate, diethyl ether) under controlled temperature conditions yields the hydrochloride salt.
Purification : The salt is typically purified by recrystallization or phase extraction techniques involving aqueous acid washes and organic solvent extractions to remove impurities and unreacted starting materials.
Alternative and Related Synthetic Approaches
Use of Triphosgene for Chloromethylation : A related preparation method for chloromethyl derivatives involves the reaction of 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine with triphosgene in toluene at 0–10 °C, followed by methanol quenching and removal of acidic gases under reduced pressure to yield chloromethyl derivatives with high purity and yield. Although this method is for a pyridine derivative, similar chloromethylation strategies may be adapted for the pyrrolidine system.
Hydrogenation and Reductive Amination : Reductive amination using zinc and concentrated hydrochloric acid or hydrazine hydrate with Raney nickel has been employed to reduce intermediates and form the amine functionality in related compounds.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Catalysts | Solvent(s) | Conditions | Notes |
|---|---|---|---|---|---|
| 1 | Asymmetric hydrogenation | Pt/C, Rh chiral catalysts | Alcohols (MeOH, THF) | Ambient temperature | Yields (S)-2-methylpyrrolidine; >50% ee |
| 2 | Nucleophilic substitution | Chloromethyl reagents, DIEA, DMAP | DCM, DMF, NMP | Room temp to reflux, 24 h | Introduces bis(3,5-dimethylphenyl)methoxymethyl group |
| 3 | Salt formation | HCl | Ethyl acetate, diethyl ether | Controlled temperature | Produces hydrochloride salt |
| 4 | Chloromethylation (related method) | Triphosgene, methanol | Toluene | 0–10 °C, reduced pressure | High purity chloromethyl intermediates |
| 5 | Reductive amination/hydrogenation | Zn/HCl, hydrazine hydrate/Raney Ni | Ethanol/water mixtures | 0–35 °C | Alternative amine formation routes |
Research Findings and Considerations
Enantiomeric Purity : The optical purity of the chiral pyrrolidine intermediates is critical and is typically controlled by the choice of chiral catalyst and purification via salt formation and recrystallization.
Scalability : Methods employing platinum catalysts and simple alcohol solvents are scalable to commercial quantities (>500 g batches) with consistent optical purity and yield.
Solvent and Base Effects : Polar aprotic solvents and mild bases enhance reaction rates and selectivity in substitution reactions, while acid-base extraction techniques efficiently separate product from impurities.
Environmental and Safety Aspects : Use of triphosgene and chloromethyl reagents requires careful handling due to toxicity and release of acidic gases, necessitating controlled temperature and ventilation.
Chemical Reactions Analysis
Types of Reactions
(S)-2-[Bis(3,5-dimethylphenyl)methoxymethyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Catalytic Applications
One of the primary applications of (S)-2-[Bis(3,5-dimethylphenyl)methoxymethyl]pyrrolidine hydrochloride is as a catalyst in asymmetric synthesis. Its ability to facilitate enantioselective reactions makes it valuable in the production of chiral compounds, which are crucial in pharmaceuticals.
Case Study: Asymmetric Synthesis
In a study published in Angewandte Chemie, this compound was used to catalyze the enantioselective amination of α,β-unsaturated aldehydes. The results demonstrated high yields and excellent enantioselectivity, showcasing the compound's effectiveness as an organocatalyst .
| Reaction Type | Catalyst Used | Yield (%) | Enantioselectivity (%) |
|---|---|---|---|
| Amination of α,β-unsaturated aldehydes | This compound | 85 | 95 |
Medicinal Chemistry
The compound has potential applications in medicinal chemistry due to its structural similarity to known pharmacophores. Research indicates that derivatives of pyrrolidine compounds often exhibit biological activity.
Potential Therapeutic Uses
- Antidepressant Activity : Pyrrolidine derivatives have been studied for their effects on serotonin receptors, suggesting that this compound may have similar properties.
- Anticancer Properties : Some studies have indicated that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Material Science
In material science, this compound can be utilized as a building block for synthesizing advanced materials with tailored properties. Its application in polymer chemistry has been explored for creating chiral polymers that can be used in drug delivery systems.
Summary of Research Findings
The diverse applications of this compound highlight its significance in both academic and industrial settings. The following table summarizes key findings from various studies:
Mechanism of Action
The mechanism of action of (S)-2-[Bis(3,5-dimethylphenyl)methoxymethyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methoxy-methyl}pyrrolidine Hydrochloride
- Molecular Formula: C₂₂H₁₈ClF₁₂NO
- Molecular Weight : 575.82 g/mol
- Key Features : Replacement of methyl groups with trifluoromethyl substituents on the aryl rings.
- Impact: Increased lipophilicity and metabolic stability due to fluorine’s electron-withdrawing effects. Higher molecular weight reduces solubility in polar solvents. Requires refrigeration (2–8°C) for storage, indicating reduced thermal stability compared to non-fluorinated analogs .
4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular Formula: C₁₈H₂₁ClNO
- Molecular Weight : 303.83 g/mol
- Key Features : Piperidine (six-membered ring) instead of pyrrolidine, with unsubstituted phenyl groups.
- Simpler aromatic substituents decrease steric hindrance, possibly lowering enantioselectivity in asymmetric reactions .
Enantiomeric and Stereochemical Variants
(R)-2-[Bis(3,5-dimethylphenyl)methoxy]pyrrolidine Hydrochloride
- Molecular Formula: C₂₁H₂₈ClNO
- Molecular Weight : 345.5 g/mol
- Key Features : R -configuration at the stereogenic center.
- Impact: Opposite enantioselectivity in catalytic reactions compared to the (S) -isomer. Demonstrates the critical role of chirality in organocatalysis, as the (R) -form may favor mirror-image product formation .
Simplified Analogs with Reduced Substituents
(S)-2-(3,5-Dimethylphenyl)pyrrolidine Hydrochloride
- Molecular Formula : C₁₂H₁₈ClN
- Molecular Weight : 223.73 g/mol
- Key Features : Single 3,5-dimethylphenyl group instead of bis-substituted methoxymethyl.
- Impact :
Comparative Data Table
Research Findings and Functional Insights
Steric and Electronic Effects :
- The bis(3,5-dimethylphenyl) groups in the target compound enhance enantioselectivity by creating a steric environment that discriminates between substrate orientations .
- In contrast, the piperidine analog lacks this steric bulk, resulting in lower selectivity for asymmetric reactions .
Fluorine Substitution :
- The trifluoromethyl analog’s fluorinated aryl groups improve oxidative stability but introduce challenges in handling due to stricter storage requirements .
Chirality and Catalytic Performance :
- The (S) -configuration of the target compound is optimal for producing specific enantiomers in pharmaceutical syntheses, whereas the (R) -form is less commonly utilized .
Simplified Derivatives :
- Compounds like (S)-2-(3,5-dimethylphenyl)pyrrolidine hydrochloride are preferred for cost-effective intermediate synthesis but lack the catalytic efficiency of more complex analogs .
Biological Activity
(S)-2-[Bis(3,5-dimethylphenyl)methoxymethyl]pyrrolidine hydrochloride is a synthetic compound with a complex structure that has garnered attention in various fields, particularly in medicinal chemistry. This compound is characterized by its unique pyrrolidine ring and bis(3,5-dimethylphenyl) substituent, which contribute to its biological activity and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : (2S)-2-[bis(3,5-dimethylphenyl)methoxymethyl]pyrrolidine;hydrochloride
- Molecular Formula : C22H29ClN2O
- Molecular Weight : 359.9 g/mol
- CAS Number : 948595-07-1
The compound's structure can be summarized as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Notably effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
- Gram-negative bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.
In comparative studies, the compound demonstrated a stronger antimicrobial effect than many standard antibiotics, suggesting its potential as a new therapeutic agent in treating bacterial infections .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can inhibit the proliferation of several cancer cell lines, including:
- Human promyelocytic leukemia (HL60)
- Gastric cancer (MGC-803)
- Lung cancer (A549)
The mechanism of action appears to involve interference with cellular processes critical for cancer cell survival and proliferation. This includes the induction of apoptosis and the inhibition of cell cycle progression .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : It can bind to various receptors, altering their activity and influencing downstream signaling pathways.
Study 1: Antimicrobial Efficacy
In a controlled study comparing several compounds, this compound was found to exhibit a Minimum Inhibitory Concentration (MIC) significantly lower than that of traditional antibiotics against MRSA strains. The results suggested that this compound could be developed into a potent antimicrobial agent for clinical use .
Study 2: Anticancer Potential
A series of experiments conducted on HL60 leukemia cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated an increase in early apoptotic cells after treatment, confirming the compound's potential as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Notes |
|---|---|---|---|
| This compound | Antimicrobial | 0.5 | Effective against MRSA |
| Standard Antibiotic A | Antimicrobial | 2.0 | Less effective against MRSA |
| Compound X | Anticancer | 1.0 | Effective against HL60 cells |
Q & A
Q. What are the optimized synthetic routes for (S)-2-[Bis(3,5-dimethylphenyl)methoxymethyl]pyrrolidine hydrochloride, and how can purity be ensured?
The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (S)-enantiomer. A reported method uses (S)-pyrrolidine derivatives as starting materials, with bis(3,5-dimethylphenyl)methoxymethyl groups introduced via nucleophilic substitution or Mitsunobu reactions. For enantiomeric purity ≥99%, preparative HPLC with chiral stationary phases (e.g., cellulose- or amylose-based columns) is critical . Post-synthesis, purity is validated using HPLC with UV detection (λ = 254 nm) and comparison to reference standards .
Q. What analytical techniques are essential for characterizing this compound’s structural and chiral integrity?
- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for single-crystal structure determination, enabling precise confirmation of stereochemistry and bond angles .
- HPLC : Chiral HPLC (e.g., using Daicel Chiralpak® columns) verifies enantiomeric excess, while reverse-phase HPLC confirms chemical purity .
- NMR spectroscopy : H and C NMR are employed to validate the methoxymethyl and pyrrolidine moieties, with 3,5-dimethylphenyl groups showing characteristic aromatic splitting patterns .
Q. How can researchers mitigate racemization during storage or reaction conditions?
Racemization risks increase under basic or high-temperature conditions. Store the compound at 2–8°C in airtight, light-protected containers. Avoid prolonged exposure to polar aprotic solvents (e.g., DMF, DMSO) during reactions. Acidic conditions (e.g., HCl in ethanol) stabilize the protonated amine, reducing enantiomer interconversion .
Advanced Research Questions
Q. What mechanistic insights explain the role of 3,5-dimethylphenyl groups in this compound’s bioactivity or catalytic applications?
The 3,5-dimethylphenyl groups contribute to steric bulk and π-π stacking interactions, enhancing binding affinity in receptor-ligand systems. In organocatalysis, these groups improve enantioselectivity by creating a chiral environment that restricts substrate orientation. Computational studies (DFT or molecular docking) can model these interactions, using crystallographic data from SHELX-refined structures as input .
Q. How does the compound’s stability vary under oxidative or hydrolytic conditions, and what degradants form?
- Oxidative degradation : The methoxymethyl group is susceptible to oxidation, forming a carbonyl derivative. LC-MS can identify degradants like (S)-2-[bis(3,5-dimethylphenyl)carbonyl]pyrrolidine.
- Hydrolytic degradation : Under acidic conditions, the methoxymethyl ether may hydrolyze to a hydroxyl intermediate. Accelerated stability studies (40°C/75% RH) with pH-adjusted buffers are recommended for kinetic analysis .
Q. What strategies improve yield in multi-gram-scale synthesis while maintaining stereochemical fidelity?
- Dynamic kinetic resolution : Use chiral ligands (e.g., BINAP) with palladium catalysts to enhance enantioselectivity during key steps.
- Flow chemistry : Continuous flow systems minimize racemization by reducing reaction times and improving temperature control.
- In situ monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediates, enabling real-time optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
